molecular formula C20H20INO3 B3030510 6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester CAS No. 914349-30-7

6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

Cat. No.: B3030510
CAS No.: 914349-30-7
M. Wt: 449.3
InChI Key: WSQPBBGPYIEBLQ-UHFFFAOYSA-N
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Description

6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is a synthetic organic compound with significant applications in various fields of scientific research. It is characterized by its indole core, which is substituted with a benzyloxy group at the 6-position, an iodine atom at the 3-position, and a tert-butyl ester group at the 1-position. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Iodination: The iodination at the 3-position can be achieved using iodine or an iodine-containing reagent under appropriate conditions.

    Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl group under suitable conditions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl derivatives.

    Hydrolysis: 6-Benzyloxy-3-iodoindole-1-carboxylic acid.

Scientific Research Applications

6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of indole-based biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the indole core can engage in π-π interactions with aromatic residues in proteins, while the benzyloxy and iodine substituents can participate in hydrogen bonding and halogen bonding, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyloxy-3-bromoindole-1-carboxylic acid tert-butyl ester: Similar structure but with a bromine atom instead of iodine.

    6-Benzyloxy-3-chloroindole-1-carboxylic acid tert-butyl ester: Similar structure but with a chlorine atom instead of iodine.

    6-Benzyloxy-3-fluoroindole-1-carboxylic acid tert-butyl ester: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s electronic properties and reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

tert-butyl 3-iodo-6-phenylmethoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-17(21)16-10-9-15(11-18(16)22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPBBGPYIEBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163703
Record name 1,1-Dimethylethyl 3-iodo-6-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-30-7
Record name 1,1-Dimethylethyl 3-iodo-6-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-iodo-6-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
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